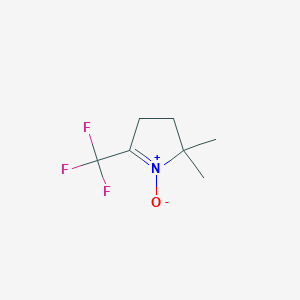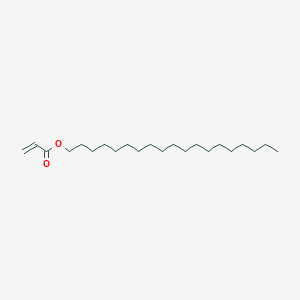
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole ring with specific substitutions, including a trifluoromethyl group and an oxide group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a nitrone, followed by oxidation to introduce the oxide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxide group, potentially leading to different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce derivatives with modified oxide groups.
Scientific Research Applications
2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxide group can participate in redox reactions, influencing the compound’s reactivity and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(1-methylethyl)-, 1-oxide
- 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(1-methylethyl)-, 1-oxide
Uniqueness
Compared to similar compounds, 2H-Pyrrole, 3,4-dihydro-2,2-dimethyl-5-(trifluoromethyl)-, 1-oxide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications where these properties are advantageous.
Properties
CAS No. |
168898-15-5 |
|---|---|
Molecular Formula |
C7H10F3NO |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
2,2-dimethyl-1-oxido-5-(trifluoromethyl)-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C7H10F3NO/c1-6(2)4-3-5(11(6)12)7(8,9)10/h3-4H2,1-2H3 |
InChI Key |
LIWSSYNQDMQSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=[N+]1[O-])C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine](/img/structure/B12557967.png)
![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)


![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)


![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)


![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)

